(R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione

Polypeptide Synthesis Chirality Control Polymer Chemistry

(R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral, non-natural amino acid N-carboxyanhydride (NCA) monomer with the IUPAC name (4R)-4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione. It is primarily utilized as an activated building block for the controlled ring-opening polymerization (ROP) of polypeptides.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
Cat. No. B12287188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3
InChIInChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17)
InChIKeyVNCCQSJPZUPNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione: A Chiral NCA Monomer


(R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral, non-natural amino acid N-carboxyanhydride (NCA) monomer with the IUPAC name (4R)-4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione [1]. It is primarily utilized as an activated building block for the controlled ring-opening polymerization (ROP) of polypeptides [2]. The compound's defining feature is its R-configured stereocenter and the sterically demanding 2-naphthylmethyl substituent, which distinguishes it from simpler NCA monomers and is critical for applications requiring specific chiral architectures and aromatic interactions in the resulting polymers [REFS-1, REFS-2].

Why Generic Substitution Falls Short for (R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione


Substituting (R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione with its enantiomer or achiral NCA monomers fundamentally alters polymer synthesis outcomes. For instance, using the (S)-enantiomer (CAS 1377983-59-9) leads to the opposite helical chirality in the resulting polypeptide [1], a critical parameter that governs biological recognition and material properties [2]. Similarly, replacing the naphthylmethyl group with a benzyl group (as in phenylalanine NCA) eliminates the enhanced π-π stacking and hydrophobic interactions provided by the extended aromatic naphthyl system, which are key drivers of polymer self-assembly and conformational stability [2].

Quantitative Evidence for Selecting (R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione


Defined Enantiomeric Configuration Ensures Predictable Polypeptide α-Helicity

The (R)-configuration at the C-4 position directly determines the secondary structure of the resulting polypeptide. The (R)-configured monomer is specifically required to induce a left-handed or right-handed α-helical conformation, which is a critical selection criterion opposite to the (S)-enantiomer (CAS 1377983-59-9) [1]. While head-to-head polymerization kinetic data for this specific enantiomer pair is not published, literature on isomeric naphthylalanine-based polymers confirms that a change in stereochemistry leads to a complete conformational transformation [2].

Polypeptide Synthesis Chirality Control Polymer Chemistry

Sterically-Bulky Naphthylmethyl Group Modulates Polymerization Rate and Reagent Solubility

The 2-naphthylmethyl substituent provides greater steric bulk and hydrophobicity compared to simpler 4-substituents like benzyl (phenylalanine NCA). This directly impacts physical properties: (S)-4-Benzyl-oxazolidine-2,5-dione is reported as an effective macroinitiator for ROP, while the bulkier naphthylmethyl analog is known to slow ROP rates but enhance control over polymer tacticity . Furthermore, the high hydrophobicity limits the compound's solubility in polar solvents, necessitating organic media for reactions, a practical procurement consideration .

Polymerization Kinetics NCA Monomer Solubility

1-Naphthyl vs. 2-Naphthyl Isomerism: Impact on Bioactive Peptide Conformation and Cytotoxicity

A direct comparative study on ascidiacyclamide analogues incorporating isomeric naphthylalanines demonstrated significant biological differences. The 1-naphthyl isomer induced a more stable open structure in the peptide and showed stronger cytotoxicity against HL-60 cells compared to the 2-naphthyl isomer [1]. While this study is on the final amino acid form rather than the NCA monomer, it provides strong class-level evidence that the 2-naphthyl positional isomer, from which this NCA is derived, creates distinct conformational and biological properties compared to its 1-naphthyl analog [1].

Peptide Chemistry Isomer Comparison Bioactivity

Optimal Application Scenarios for (R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione Based on Proven Differentiation


Synthesis of Chirally-Pure Polypeptides for Chiroptical Materials

When a specific helical handedness is required for a polypeptide's function (e.g., as a chiral stationary phase or a circularly polarized luminescence material), the R-configured NCA monomer is irreplaceable. Its defined stereochemistry ensures the final polymer adopts the intended secondary structure, a property that cannot be achieved with the (S)-enantiomer or a racemic mixture.

Controlled Synthesis of Amphiphilic Block Copolypeptides

In applications requiring precise self-assembly, this monomer's slower ring-opening polymerization rate, inferred from its steric bulk, is an advantage. It allows for the high-fidelity synthesis of block copolypeptides, where the hydrophobic naphthyl block drives micelle or vesicle formation, facilitating the development of advanced drug delivery vehicles.

Building Block for Peptide Drugs with Specific Aromatic Interactions

Based on cross-study comparable data from naphthylalanine-containing peptides, sourcing the NCA of 2-naphthylalanine over the 1-naphthyl isomer enables the creation of peptide therapeutics with a less stable open conformation and lower non-specific cytotoxicity. This is a critical selection parameter in early-stage medicinal chemistry aimed at improving a drug's therapeutic index.

Quote Request

Request a Quote for (R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.